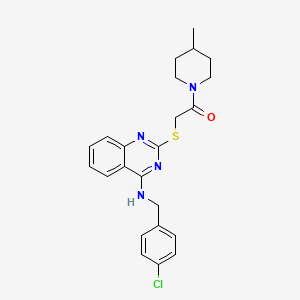
2-((4-((4-Chlorobenzyl)amino)quinazolin-2-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((4-((4-Chlorobenzyl)amino)quinazolin-2-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone is a useful research compound. Its molecular formula is C23H25ClN4OS and its molecular weight is 440.99. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Evaluation
- Synthesis of Novel Derivatives : The compound serves as a precursor in the synthesis of various biologically active derivatives. For instance, derivatives combining phenylthiazole and quinazoline moieties have been synthesized and evaluated for their antibacterial activity, showcasing the compound's role in developing new antimicrobial agents (Badwaik et al., 2009).
- Antimicrobial Properties : Derivatives have been shown to possess significant antimicrobial properties, including antifungal and antibacterial activities. The synthesis of new 2,5-dichloro thienyl substituted thiazole derivatives, for example, highlighted their potential as antimicrobial agents (Sarojini et al., 2010).
Inhibitory Activities and Molecular Docking
- Kinase Inhibition : Certain derivatives act as covalent-binding, irreversible inhibitors of kinase domains, such as the vascular endothelial growth factor receptor-2 (VEGFR-2), suggesting their potential in cancer therapy (Wissner et al., 2005).
- Molecular Docking Studies : Theoretical studies, including molecular docking, have provided insights into the interaction mechanisms of these compounds with target proteins, aiding in the design of molecules with improved biological activities. For example, molecular docking studies suggested favorable interactions between newly synthesized compounds and SHP2 protein, indicating potential inhibitory activity (Wu et al., 2022).
Antihistaminic Agents and Antituberculosis Studies
- Development of H1-Antihistaminic Agents : Derivatives have been explored for their H1-antihistaminic activity, showing promise as new class agents for treating allergies with minimal sedative effects (Alagarsamy & Parthiban, 2013).
- Antituberculosis Activity : Compounds derived from this chemical structure have been synthesized and tested for their antituberculosis activity, highlighting their potential in treating Mycobacterium tuberculosis infections (Chitra et al., 2011).
Theoretical and Spectroscopic Studies
- DFT and Spectroscopic Analysis : Theoretical studies, such as Density Functional Theory (DFT), along with spectroscopic analysis, have been employed to investigate the structural properties, molecular electrostatic potential, and frontier molecular orbital analysis of these compounds, providing valuable insights into their electronic structures and reactivity (Wu et al., 2022).
Eigenschaften
IUPAC Name |
2-[4-[(4-chlorophenyl)methylamino]quinazolin-2-yl]sulfanyl-1-(4-methylpiperidin-1-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25ClN4OS/c1-16-10-12-28(13-11-16)21(29)15-30-23-26-20-5-3-2-4-19(20)22(27-23)25-14-17-6-8-18(24)9-7-17/h2-9,16H,10-15H2,1H3,(H,25,26,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIWVUKNDHOYFFI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CSC2=NC3=CC=CC=C3C(=N2)NCC4=CC=C(C=C4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25ClN4OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
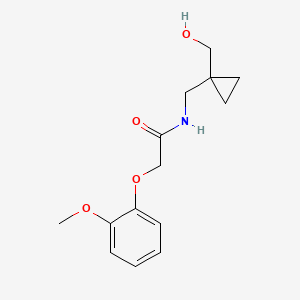
![[(4-Sulfamoylphenyl)carbamoyl]formic acid](/img/structure/B2359294.png)
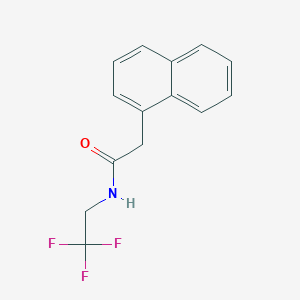
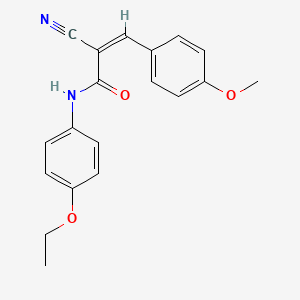

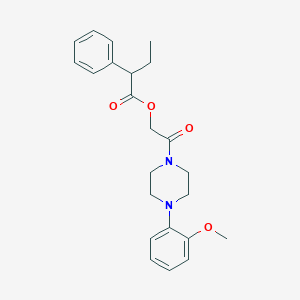
![Methyl 4-((2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)carbamoyl)benzoate](/img/structure/B2359305.png)
![(E)-5-bromo-N-(4-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2359306.png)
![2-(adamantan-1-yl)-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2359308.png)
![N-(2-(5-(4-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide](/img/structure/B2359311.png)
![N-{[(2-bromophenyl)carbamoyl]methyl}-2-chloroacetamide](/img/structure/B2359313.png)
![1-butyl-4-[1-(2-chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2359314.png)
![3-tert-butyl-4-{[4-(dimethylamino)phenyl]methylidene}-1-methyl-4,5-dihydro-1H-pyrazol-5-one](/img/structure/B2359315.png)
![1-(benzo[d][1,3]dioxol-5-yl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea](/img/structure/B2359316.png)
